(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
Brand Name: Vulcanchem
CAS No.: 139228-11-8
VCID: VC21159126
InChI: InChI=1S/C8H9NO2/c1-4-2-5-6(3-4)8(11)9-7(5)10/h5-6H,1-3H2,(H,9,10,11)/t5-,6+
SMILES: C=C1CC2C(C1)C(=O)NC2=O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

CAS No.: 139228-11-8

Cat. No.: VC21159126

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione - 139228-11-8

Specification

CAS No. 139228-11-8
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name (3aR,6aS)-5-methylidene-3a,4,6,6a-tetrahydrocyclopenta[c]pyrrole-1,3-dione
Standard InChI InChI=1S/C8H9NO2/c1-4-2-5-6(3-4)8(11)9-7(5)10/h5-6H,1-3H2,(H,9,10,11)/t5-,6+
Standard InChI Key YERGSHKKSFGEBY-OLQVQODUSA-N
Isomeric SMILES C=C1C[C@@H]2[C@H](C1)C(=O)NC2=O
SMILES C=C1CC2C(C1)C(=O)NC2=O
Canonical SMILES C=C1CC2C(C1)C(=O)NC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator